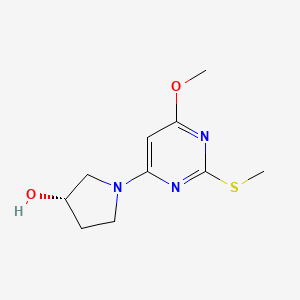

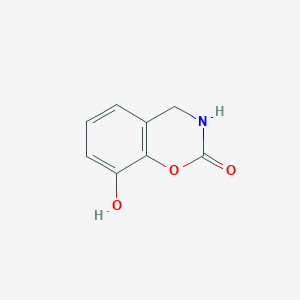

8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one: is a heterocyclic organic compound with the molecular formula C8H7NO3. It is a derivative of benzoxazine and is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

The primary target of 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is human DNA topoisomerase I . This enzyme is crucial in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .

Mode of Action

this compound interacts with its target by inhibiting the catalytic activity of human DNA topoisomerase I . It has been found to be a potent inhibitor, with some derivatives even exhibiting potential as topoisomerase poisons . This interaction results in changes to the enzyme’s function, which can have significant effects on DNA processes.

Biochemical Pathways

The compound acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides . The enzymatic activity of the compound is highly correlated with plant growth, and its preferred substrate is DIMBOA-beta-D-glucoside .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with human DNA topoisomerase I. By inhibiting this enzyme, the compound can disrupt DNA processes, potentially leading to cell death . This makes it a promising candidate for the development of new anticancer drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as power, pulse (time), and cooling time of the reaction mixture, can affect the synthesis of the compound . Furthermore, the compound’s enzymatic activity is highly correlated with plant growth, suggesting that environmental factors affecting plant growth could also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

8-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit human DNA topoisomerase I , a key enzyme involved in DNA replication and transcription

Cellular Effects

The effects of this compound on cells are diverse. It has been reported to exhibit anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities , which suggests that it influences various cellular processes and functions

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It has been found to inhibit human DNA topoisomerase I , suggesting that it exerts its effects at the molecular level by interacting with this enzyme. The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being explored.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reaction of o-aminophenol with chloroacetyl chloride: This method involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate.

Microwave-assisted synthesis: This method involves the use of microwave irradiation to synthesize 3,4-dihydro-2H-1,3-benzoxazines, which can be further modified to obtain 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidized derivatives: Various oxidized forms depending on the oxidizing agent used.

Reduced forms: Different reduced derivatives based on the reducing agent.

Substituted products: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry:

Biology:

- Acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .

Medicine:

- Investigated for its potential as a human DNA topoisomerase I inhibitor, which could be useful in anticancer therapies .

Industry:

- Utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

- 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate

- 6,8-dibromo-1,4-dihydro-2H-3,1-benzoxazin-2-one

Uniqueness:

Properties

IUPAC Name |

8-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-3-1-2-5-4-9-8(11)12-7(5)6/h1-3,10H,4H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDJCRMRVCKUSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)OC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2783690.png)

![(E)-ethyl 5-(3-(thiophen-2-yl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2783691.png)

![5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2783697.png)

![2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2783702.png)